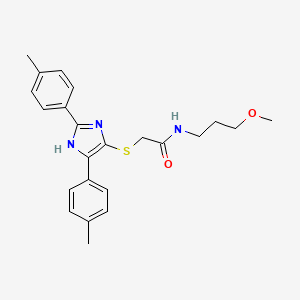
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a complex organic compound featuring an imidazole ring substituted with p-tolyl groups and a thioacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the condensation of p-tolylamine with glyoxal and ammonia to form the imidazole core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form N-oxides.
Reduction: : The thioacetamide group can be reduced to a thiol.
Substitution: : The methoxypropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
N-oxides: : Resulting from the oxidation of the imidazole ring.
Thiols: : Formed by the reduction of the thioacetamide group.
Substituted derivatives: : Resulting from the substitution of the methoxypropyl group.
科学研究应用
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be studied for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide exerts its effects involves interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The thioacetamide group may participate in redox reactions, influencing cellular processes.
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of the p-tolyl groups and the thioacetamide moiety. Similar compounds include:
2-(2,5-di-p-tolyl-1H-imidazol-4-yl)thioacetamide: : Lacks the methoxypropyl group.
N-(3-methoxypropyl)acetamide: : Lacks the imidazole and p-tolyl groups.
2,5-di-p-tolyl-1H-imidazole: : Lacks the thioacetamide and methoxypropyl groups.
生物活性
The compound 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a synthetic organic molecule that has drawn attention due to its potential biological activities. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2OS, with a molecular weight of approximately 382.46 g/mol. The structure features an imidazole ring, a thioether linkage, and a methoxypropyl group, which contribute to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2OS |
| Molecular Weight | 382.46 g/mol |
| CAS Number | 1206990-21-7 |
Structural Features
- Imidazole Ring : Known for its role in various biological systems, particularly in enzyme catalysis and as a building block for many biologically active compounds.
- Thioether Linkage : Enhances the compound's reactivity and solubility in organic solvents.
- Methoxypropyl Group : Increases lipophilicity, potentially affecting interactions with biological membranes.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : Achieved through the condensation of appropriate aldehydes and amines.
- Thioether Formation : The imidazole derivative is reacted with a thiol compound.
- Acetamide Formation : The thioether-imidazole intermediate is reacted with an acetamide derivative.
These methods emphasize the compound's synthetic accessibility and versatility in chemical modifications.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial effects against various strains of bacteria and fungi. For instance, studies have shown that certain imidazole derivatives possess minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structural features can exhibit potent anticancer activity. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Screening :
属性
IUPAC Name |
2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-16-5-9-18(10-6-16)21-23(29-15-20(27)24-13-4-14-28-3)26-22(25-21)19-11-7-17(2)8-12-19/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGXPNDWULKYTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













